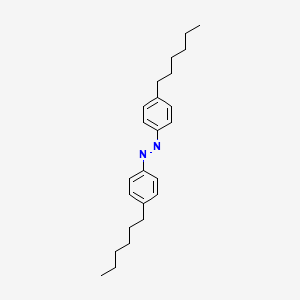![molecular formula C28H25NO B14275097 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole CAS No. 138119-04-7](/img/no-structure.png)
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative under basic conditions.
Coupling with Carbazole: The benzyloxyphenyl intermediate is then coupled with 1,4-dimethylcarbazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a benzylic alcohol or ketone.
Reduction: Reduction reactions can target the benzyloxy group or the carbazole core.
Substitution: Electrophilic aromatic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzylic alcohols or ketones.
Reduction: Reduced forms of the benzyloxy group or carbazole core.
Substitution: Functionalized carbazole derivatives with various substituents on the aromatic ring.
Scientific Research Applications
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole depends on its specific application:
In Organic Electronics: The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the benzyloxy group, which can affect its electronic properties.
1,4-Dimethylcarbazole: Lacks the benzyloxyphenyl group, resulting in different reactivity and applications.
9-Benzylcarbazole: Similar structure but without the benzyloxy substitution, leading to different chemical behavior.
Uniqueness
9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is unique due to the presence of both the benzyloxyphenyl and dimethylcarbazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Properties
| 138119-04-7 | |
Molecular Formula |
C28H25NO |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1,4-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]carbazole |
InChI |
InChI=1S/C28H25NO/c1-20-15-16-21(2)28-27(20)25-13-6-7-14-26(25)29(28)18-23-11-8-12-24(17-23)30-19-22-9-4-3-5-10-22/h3-17H,18-19H2,1-2H3 |
InChI Key |
KOHLJIGZLRTYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
